An In-depth Technical Guide to 3-Bromo-5-methylisoxazole: Properties, Synthesis, and Reactions
An In-depth Technical Guide to 3-Bromo-5-methylisoxazole: Properties, Synthesis, and Reactions
An Important Note on the Subject Compound: Information regarding "5-Bromo-3-isoxazolemethanol" is limited. This guide will focus on the closely related and well-documented compound, 3-Bromo-5-methylisoxazole , which serves as a valuable building block in organic synthesis and drug discovery. The physical, chemical, and reactive properties of this analog provide a strong foundation for understanding the chemical behavior of brominated isoxazoles.
Executive Summary
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of 3-Bromo-5-methylisoxazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details experimental protocols for its synthesis and participation in common palladium-catalyzed cross-coupling reactions. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Physical and Chemical Properties
3-Bromo-5-methylisoxazole is a halogenated heterocyclic compound. The presence of the bromine atom at the 3-position makes it a versatile intermediate for various synthetic transformations.[1]
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₄BrNO | [2] |
| Molecular Weight | 161.98 g/mol | [2][3] |
| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 3-bromo-5-methyl-1,2-oxazole | [2] |
| CAS Number | 25741-97-3 | [2] |
| InChI | 1S/C4H4BrNO/c1-3-2-4(5)6-7-3/h2H,1H3 | [2] |
| InChIKey | ICLAWFDDNFPOFQ-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC(Br)=NO1 |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are the expected chemical shifts for 3-Bromo-5-methylisoxazole:
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¹H NMR: The spectrum is expected to show two signals: a singlet for the methyl protons (CH₃) and a singlet for the isoxazole ring proton (CH).
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CH₃: Approximately δ 2.4 ppm.
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CH (isoxazole ring): Approximately δ 6.2 ppm.
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¹³C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms.
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C-Br (C3): This carbon, being directly attached to the electronegative bromine, will be significantly deshielded.
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C=N (C5): The carbon adjacent to the nitrogen and bearing the methyl group.
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CH (C4): The carbon of the isoxazole ring bonded to a hydrogen.
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CH₃: The methyl carbon, which will be the most upfield signal.
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Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-5-methylisoxazole will exhibit characteristic absorption bands for the isoxazole ring and the C-Br bond.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100 | =C-H stretch (isoxazole ring) | Medium |
| ~2950-2850 | C-H stretch (methyl) | Medium |
| ~1600-1450 | C=N and C=C stretching | Medium-Strong |
| ~1450 | C-H bend (methyl) | Medium |
| ~600-500 | C-Br stretch | Strong |
Mass Spectrometry (MS)
The mass spectrum of 3-Bromo-5-methylisoxazole will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[4] Common fragmentation patterns would involve the loss of the bromine atom, followed by the fragmentation of the isoxazole ring.[5]
Experimental Protocols
Synthesis of 3-Bromo-5-methylisoxazole
A common method for the synthesis of 3-Bromo-5-methylisoxazole involves the diazotization of 3-amino-5-methylisoxazole followed by a Sandmeyer-type reaction with a bromide source.
Diagram 1: Synthesis of 3-Bromo-5-methylisoxazole.
Protocol:
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Diazotization: 3-Amino-5-methylisoxazole (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr, ~48%). The solution is cooled to 0-5°C in an ice bath.
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A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise to the cooled solution, maintaining the temperature below 5°C. The reaction mixture is stirred for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
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Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr is prepared.
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The cold diazonium salt solution is slowly added to the CuBr solution. Vigorous nitrogen evolution is observed.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for 1 hour to ensure the reaction goes to completion.
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Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford pure 3-Bromo-5-methylisoxazole.
Suzuki-Miyaura Cross-Coupling Reaction
3-Bromo-5-methylisoxazole is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a C-C bond at the 3-position of the isoxazole ring.
Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction.
Protocol:
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To a reaction vessel are added 3-Bromo-5-methylisoxazole (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
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The vessel is purged with an inert gas (e.g., argon or nitrogen).
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A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
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The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
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Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography to yield the 3-aryl-5-methylisoxazole.
Heck Reaction
The Heck reaction allows for the arylation of an alkene at the 3-position of the isoxazole ring using 3-Bromo-5-methylisoxazole.
Diagram 3: Heck Reaction.
Protocol:
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In a reaction vessel, 3-Bromo-5-methylisoxazole (1.0 eq), an alkene (e.g., styrene or an acrylate, 1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., triphenylphosphine, 0.1 eq), and a base (e.g., triethylamine, Et₃N, 2.0 eq) are combined.
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The vessel is sealed and purged with an inert gas.
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A suitable solvent, such as DMF or acetonitrile, is added.
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The reaction mixture is heated to 100-120°C and stirred for several hours until completion.
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Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.
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The resulting crude product is purified by column chromatography to give the desired 3-alkenyl-5-methylisoxazole.
Reactivity and Applications
3-Bromo-5-methylisoxazole is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is dominated by the carbon-bromine bond, which readily participates in a variety of cross-coupling reactions. This allows for the introduction of diverse substituents at the 3-position of the isoxazole ring, enabling the exploration of a wide chemical space for drug discovery and the development of new materials.
Safety Information
3-Bromo-5-methylisoxazole should be handled with care in a well-ventilated fume hood. It is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
3-Bromo-5-methylisoxazole is a valuable and versatile building block in organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, along with robust protocols for its synthesis and its application in key carbon-carbon bond-forming reactions. The information presented herein is intended to be a valuable resource for scientists and researchers engaged in the design and synthesis of novel isoxazole-containing compounds.
